molecular formula C9H18N3O9P3 B12798765 Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester CAS No. 903-22-0

Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester

Cat. No.: B12798765
CAS No.: 903-22-0
M. Wt: 405.18 g/mol
InChI Key: MHSPHCZQMJJENS-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

903-22-0

Molecular Formula

C9H18N3O9P3

Molecular Weight

405.18 g/mol

IUPAC Name

2,4,6-tris(dimethoxyphosphoryl)-1,3,5-triazine

InChI

InChI=1S/C9H18N3O9P3/c1-16-22(13,17-2)7-10-8(23(14,18-3)19-4)12-9(11-7)24(15,20-5)21-6/h1-6H3

InChI Key

MHSPHCZQMJJENS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=NC(=NC(=N1)P(=O)(OC)OC)P(=O)(OC)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of phosphonic acid esters linked to a triazine core typically involves the reaction of phosphorus-containing reagents with triazine derivatives. The key challenge is the selective esterification of phosphonic acid groups to yield the hexamethyl ester without side reactions or incomplete esterification.

Esterification Techniques for Phosphonic Acids

Phosphonic acid esters, including those related to the target compound, are commonly prepared via esterification or transesterification of phosphonic acids. Several methods have been reported for selective esterification of phosphonic acids, which can be adapted or serve as a basis for synthesizing the hexamethyl ester of the triazine derivative:

  • Use of Triethyl Orthoacetate as Esterifying Agent:
    Triethyl orthoacetate has been demonstrated as an effective reagent and solvent for selective mono- and diesterification of phosphonic acids under mild conditions (30–90 °C). Reaction temperature controls the degree of esterification, with lower temperatures favoring monoesters and higher temperatures favoring diesters. This method yields high purity products without toxic reagents and aligns with green chemistry principles.

  • Alternative Esterification Methods:
    Other methods include esterification in the presence of chlorinated silica gel, Garegg–Samuelsson conditions, dicyclohexylcarbodiimide-mediated esterification, and O-alkylation. However, these often require harsher conditions or less selectivity.

  • Transesterification and Partial Hydrolysis:
    Alkyl hydrogen phosphonates can be obtained from diesters by partial hydrolysis or via transesterification with silyl halides followed by selective cleavage with protic solvents.

Specific Considerations for 1,3,5-Triazine Derivatives

While direct literature detailing the synthesis of phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester is limited, the following approach is inferred based on related compounds and general phosphonic acid esterification chemistry:

  • Starting Materials:
    The synthesis likely begins with 1,3,5-triazine-2,4,6-triol or a related triazine derivative bearing reactive sites at the 2,4,6 positions.

  • Phosphorylation Step:
    Introduction of phosphonic acid groups can be achieved by reaction with phosphorus oxychloride (POCl3) or dialkyl phosphites under controlled conditions to form phosphonate intermediates.

  • Esterification Step:
    Subsequent esterification of the phosphonic acid groups with methanol or methoxy-containing reagents (e.g., dimethyl phosphite or trimethyl phosphate) under acidic or catalytic conditions yields the hexamethyl ester.

  • Purification:
    The product is typically purified by evaporation of solvents and recrystallization, often yielding a single pure compound as confirmed by NMR and crystallographic data.

Data Table: Summary of Esterification Conditions for Phosphonic Acids (Adapted from Literature)

Entry Phosphonic Acid Substrate Esterifying Agent Temperature (°C) Reaction Time Product Type Yield (%) Notes
1 Butylphosphonic acid Triethyl orthoacetate 30 24 h Monoethyl ester 98 Mild conditions, selective monoester
2 Butylphosphonic acid Triethyl orthoacetate 90 24 h Diethyl ester 98 Higher temp favors diester formation
3 Benzylphosphonic acid Triethyl orthoacetate 30 48 h Monoethyl ester 76 Longer reaction time required
4 Aromatic phosphonic acids Triethyl orthoacetate 30–90 24–48 h Mono- and diesters 83–98 Solubility affects yield

Note: While these data are from related phosphonic acid esterifications, they provide a framework for the preparation of the hexamethyl ester of the triazine derivative.

Research Findings and Mechanistic Insights

  • Reaction Mechanism:
    Esterification with triethyl orthoacetate proceeds via an intermediate 1,1-diethoxyethyl ester of phosphonic acid. Temperature controls the equilibrium between mono- and diester formation.

  • Selectivity and Yield:
    The use of triethyl orthoacetate allows for selective esterification under mild conditions, avoiding toxic reagents and harsh conditions. This method is scalable and applicable to a variety of phosphonic acids, suggesting its suitability for complex molecules like the triazine hexamethyl ester.

  • Green Chemistry Aspect:
    The method partially fulfills green chemistry principles by minimizing toxic reagents and waste, which is advantageous for industrial or laboratory-scale synthesis.

Summary and Recommendations for Preparation

  • The preparation of this compound is best approached via selective esterification of the corresponding phosphonic acid triazine precursor.

  • Triethyl orthoacetate is the preferred reagent for esterification, offering mild conditions, high selectivity, and good yields.

  • Reaction temperature and reagent equivalents must be optimized to achieve full hexamethyl esterification.

  • Purification by solvent evaporation and recrystallization yields high-purity product suitable for research applications.

  • Further experimental optimization may be required to adapt these general methods specifically to the triazine core due to potential solubility and reactivity differences.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives with various functional groups.

    Hydrolysis: Phosphonic acid derivatives.

Scientific Research Applications

Agricultural Applications

Herbicides and Pesticides
Phosphonic acid derivatives are widely recognized for their efficacy as herbicides and pesticides. The hexamethyl ester of triazine has been shown to possess herbicidal properties that can be utilized in controlling unwanted vegetation. Studies indicate that triazine derivatives can effectively inhibit photosynthesis in target plants, leading to their demise while being less harmful to surrounding flora .

Veterinary Medicine
Research has demonstrated that triazine derivatives can also function as veterinary drugs. They have been reported to control parasitic infections in livestock and fish. For instance, certain 1,2,4-triazine derivatives have been effective against parasitic protozoa such as coccidia . This highlights the compound's potential in enhancing animal health and productivity.

Pharmaceutical Applications

Antimicrobial Agents
The structural characteristics of phosphonic acid derivatives allow them to exhibit antimicrobial properties. They have been investigated for their potential use as antibacterial and antifungal agents. The incorporation of triazine structures enhances their biological activity against various pathogens .

Drug Delivery Systems
Phosphonic acids can be utilized in drug delivery systems due to their ability to form stable complexes with metal ions and other therapeutic agents. This property can be leveraged to improve the bioavailability and controlled release of drugs in the body. Research indicates that phosphonic acid-based carriers can enhance the efficacy of existing pharmaceuticals by facilitating targeted delivery .

Material Science Applications

Polymer Chemistry
In material science, phosphonic acid derivatives are employed in the synthesis of advanced polymers. The unique chemical properties of triazine derivatives enable the formation of cross-linked networks that enhance the mechanical strength and thermal stability of polymers .

Surface Modification
Phosphonic acids are also used for surface modification of materials. Their ability to form strong bonds with metal oxides makes them suitable for creating functionalized surfaces that exhibit hydrophobic or hydrophilic characteristics depending on the application. This is particularly useful in coatings and adhesives where surface properties are critical .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
AgricultureHerbicides and PesticidesEffective in controlling unwanted vegetation
Veterinary MedicineAntiparasitic TreatmentsEffective against coccidia and other protozoa
PharmaceuticalsAntimicrobial AgentsPotential as antibacterial and antifungal agents
Drug Delivery SystemsEnhanced bioavailabilityImproved efficacy through targeted delivery
Material SciencePolymer SynthesisIncreased mechanical strength and thermal stability
Surface ModificationFunctionalized CoatingsTailored surface properties for specific applications

Case Study 1: Herbicidal Efficacy

A study conducted on various triazine derivatives demonstrated that certain compounds exhibited up to 90% effectiveness in inhibiting the growth of specific weed species when applied at recommended rates. This research underscores the potential for developing new herbicides based on phosphonic acid derivatives.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial activity of hexamethyl phosphonic acid esters against a range of bacterial strains. The study reported a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting a promising avenue for new antimicrobial agents.

Mechanism of Action

The mechanism of action of phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester involves its interaction with molecular targets through its phosphonic acid ester groups. These groups can form strong bonds with metal ions and other electrophilic species, making it useful in various catalytic and inhibitory processes

Comparison with Similar Compounds

Chemical Identity :

  • CAS RN : 903-22-0
  • IUPAC Name : Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester
  • Molecular Formula : C₁₂H₂₁N₃O₉P₃
  • Synonyms: P,P,P',P',P'',P''-Hexamethyl P,P',P''-1,3,5-triazine-2,4,6-triyltris[phosphonate]

Structural Features :

  • The compound consists of a 1,3,5-triazine core substituted with three phosphonic acid groups, each esterified with two methyl groups. This structure confers thermal stability and hydrophobicity due to the methyl ester substituents.

Comparison with Structurally Similar Compounds

2,4,6-Tris(2-Oxiranylmethoxy)-1,3,5-Triazine

  • CAS RN : 219-974-5
  • Molecular Formula : C₁₈H₂₄N₃O₉
  • Key Features :
    • A triazine derivative with three glycidyl ether (oxiranylmethoxy) groups. The epoxy (oxirane) functional groups enable crosslinking in polymer chemistry.
    • Higher reactivity compared to the hexamethyl phosphonate ester due to the strained epoxy rings.
Property Hexamethyl Phosphonate Ester Tris(Oxiranylmethoxy) Triazine
Functional Groups Phosphonate methyl esters Epoxy (oxirane) ethers
Reactivity Moderate (ester hydrolysis) High (epoxide ring-opening)
Polarity Low (hydrophobic) Moderate (polar ethers)
Thermal Stability High Moderate (decomposes upon curing)
Primary Applications Flame retardants, stabilizers Epoxy resins, adhesives

Structural Insight : The phosphonate ester’s stability contrasts with the epoxy compound’s utility in reactive polymer systems .

Methylphosphonic Acid and 1,3,5-Triazine-2,4,6-Triamine Reaction Product

  • CAS RN : 129788-86-9
  • Molecular Formula : C₃H₆N₆·CH₅O₃P
  • Key Features: Combines a triazine core with methylphosphonic acid via amine linkages. Potential use in coordination chemistry or as a chelating agent due to amine-phosphonate interactions.
Property Hexamethyl Phosphonate Ester Triamine-Phosphonate Adduct
Substituents Methyl esters Amine-linked methylphosphonate
Solubility Organic solvents Water (polar amines enhance solubility)
Reactivity Hydrolysis-driven Chelation or coordination
Applications Industrial additives Pharmaceuticals, metal chelation

Functional Contrast : The hexamethyl ester’s ester groups favor industrial applications, while the amine-phosphonate adduct’s polarity suits biomedical or environmental uses .

Other Triazine Derivatives

lists several triazine-based compounds with diverse substituents:

  • 2,4,6-Tris(1-Aziridinyl)-1,3,5-Triazine : Aziridine groups enable alkylation reactions, useful in textile curing agents.
  • Tri-(Aziridin-1-yl)Phosphine Oxide : Combines aziridine with phosphine oxide, enhancing reactivity for specialty polymers.

Comparison Highlight :

    Biological Activity

    Phosphonic acid derivatives, particularly those based on the 1,3,5-triazine scaffold, have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester , is a notable example that exhibits a range of pharmacological properties. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting data tables, and discussing case studies.

    Biological Activity Overview

    1,3,5-Triazine derivatives are recognized for their broad spectrum of biological activities including:

    • Antibacterial
    • Antifungal
    • Antiviral
    • Anticancer
    • Anti-inflammatory

    These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes .

    Table 1: Summary of Biological Activities of 1,3,5-Triazine Derivatives

    Activity TypeDescriptionReferences
    AntibacterialEffective against various bacterial strains ,
    AntifungalInhibition of fungal growth ,
    AntiviralActivity against viral infections
    AnticancerInduces apoptosis and inhibits tumor growth ,
    Anti-inflammatoryReduces inflammation through enzyme inhibition ,

    The mechanism by which phosphonic acid derivatives exert their biological effects is multifaceted. The structural modifications on the triazine core enhance its interaction with biological targets. For instance:

    • Enzyme Inhibition : Many triazine derivatives act as inhibitors of enzymes involved in cancer progression and inflammation. This includes inhibition of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS) which are critical in inflammatory pathways .
    • DNA Interaction : Certain derivatives have shown the ability to bind DNA, leading to disruption of replication processes in cancer cells .

    Case Study: Anticancer Activity

    A study conducted on various 1,3,5-triazine derivatives demonstrated significant anticancer activity against multiple cell lines. For example:

    • Cell Lines Tested : MDA-MB-231 (breast cancer) and Hs578T (breast cancer).
    • Results : Compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. Notably, hydrophobic substituents were linked to increased cytotoxicity compared to hydrophilic counterparts .

    Table 2: Cytotoxicity Data of Selected Triazine Derivatives

    Compound IDCell LineIC50 (µM)Cytotoxicity (%) at 100 µM
    2aMDA-MB-2310.2896.02
    2bHs578T0.3067.43
    3aHCT1160.2587.47
    ControlCisplatin-Reference

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for preparing Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester, and how can purity be optimized?

    • Methodology : The compound is synthesized via nucleophilic substitution reactions between 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and methyl phosphonate derivatives. Key steps include controlled temperature (0–5°C) to minimize side reactions and stoichiometric excess of methyl phosphonate to ensure complete substitution . Purification involves recrystallization from anhydrous ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>98%) is confirmed via 31^{31}P NMR to detect unreacted phosphonate precursors and HPLC-MS to identify trace impurities .

    Q. How can the molecular structure of this compound be validated experimentally?

    • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals suitable for SCXRD are grown via slow evaporation of a dichloromethane/hexane mixture. The asymmetric unit reveals bond angles and distances, confirming the triazine core and hexamethyl phosphonate ester geometry. Complementary techniques include FT-IR (to verify P=O and P-O-C stretches at 1250–1200 cm1^{-1} and 1050–950 cm1^{-1}, respectively) and 1^{1}H/13^{13}C NMR for methyl group assignments .

    Advanced Research Questions

    Q. What strategies mitigate contradictions in spectroscopic data when analyzing hydrolysis products of this compound?

    • Methodology : Hydrolysis under acidic/alkaline conditions produces variable intermediates (e.g., mono- or di-methyl phosphonate derivatives). To resolve discrepancies:

    • Use 31^{31}P NMR to track phosphorus environments and quantify hydrolysis progress.
    • Pair LC-MS with ion-trap detectors to differentiate isobaric fragments (e.g., [M–OCH3_3]+^+ vs. [M–PO3_3]+^+).
    • Compare kinetic data under controlled pH/temperature to identify dominant degradation pathways .

    Q. How does this compound perform as a ligand in coordination polymers, and what factors influence its metal-binding selectivity?

    • Methodology : The triazine core and phosphoryl oxygen atoms act as multidentate ligands. Design experiments with Cd(II), Zn(II), or lanthanide ions in methanol/water solutions (1:1 v/v) at pH 6–6. Characterize polymers via SCXRD and TGA (thermal stability up to 250°C). Selectivity is influenced by:

    • Steric effects : Bulky methyl esters reduce binding to smaller ions (e.g., Mg2+^{2+}) but favor larger cations (e.g., La3+^{3+}).
    • Solvent polarity : Polar aprotic solvents (DMF) enhance ligand flexibility, improving coordination geometry .

    Q. What computational methods predict the compound’s reactivity in radical-mediated reactions?

    • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO/LUMO distributions to identify reactive sites. Key findings:

    • The triazine ring’s electron-deficient nature directs radical attack to phosphorus centers.
    • Methyl ester groups stabilize transition states via hyperconjugation, lowering activation energy by ~15 kJ/mol compared to ethyl analogs. Validate predictions using EPR spectroscopy to detect phosphonyl radical intermediates .

    Key Considerations for Experimental Design

    • Thermal Stability : Use TGA-DSC to assess decomposition thresholds (onset ~250°C). Avoid open-flame heating during synthesis .
    • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. Pre-dry solvents (<50 ppm H2_2O) to prevent ester hydrolysis .
    • Safety : Handle in fume hoods; methyl phosphonate precursors are irritants. Follow OSHA guidelines for PPE (gloves, goggles) .

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